2H-Pyrrolo[2,3-b]pyridin-2-one, 4-bromo-1,3-dihydro-6-methoxy-
Overview
Description
2H-Pyrrolo[2,3-b]pyridin-2-one, 4-bromo-1,3-dihydro-6-methoxy- is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core with a bromine atom at the 4-position and a methoxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrolo[2,3-b]pyridin-2-one, 4-bromo-1,3-dihydro-6-methoxy- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyridine derivative, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrrolo[2,3-b]pyridin-2-one, 4-bromo-1,3-dihydro-6-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom at the 4-position can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of dehalogenated or hydrogenated products.
Substitution: Formation of various substituted pyrrolopyridine derivatives.
Scientific Research Applications
2H-Pyrrolo[2,3-b]pyridin-2-one, 4-bromo-1,3-dihydro-6-methoxy- has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential inhibitor of various enzymes and receptors, including fibroblast growth factor receptors (FGFRs), which are implicated in cancer.
Biology: The compound is used in studies related to cell signaling pathways and cancer biology.
Industry: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2H-Pyrrolo[2,3-b]pyridin-2-one, 4-bromo-1,3-dihydro-6-methoxy- involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the ATP-binding site of the receptor, preventing its activation and subsequent downstream signaling. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2H-Pyrrolo[2,3-b]pyridin-2-one, 5-bromo-1,3-dihydro-1-methyl-: Similar structure but with a methyl group at the 1-position.
4-bromo-1-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one: Similar structure but with a methyl group at the 1-position and no methoxy group.
Uniqueness
The presence of the methoxy group at the 6-position and the bromine atom at the 4-position makes 2H-Pyrrolo[2,3-b]pyridin-2-one, 4-bromo-1,3-dihydro-6-methoxy- unique. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable scaffold for drug development.
Properties
IUPAC Name |
4-bromo-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2/c1-13-7-3-5(9)4-2-6(12)10-8(4)11-7/h3H,2H2,1H3,(H,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYUIEZLIRKBGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(CC(=O)N2)C(=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301183614 | |
Record name | 4-Bromo-1,3-dihydro-6-methoxy-2H-pyrrolo[2,3-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301183614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190310-25-8 | |
Record name | 4-Bromo-1,3-dihydro-6-methoxy-2H-pyrrolo[2,3-b]pyridin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190310-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1,3-dihydro-6-methoxy-2H-pyrrolo[2,3-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301183614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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